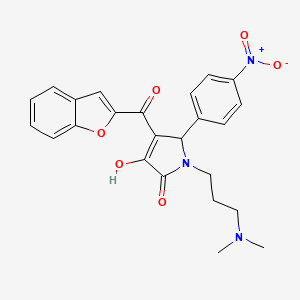![molecular formula C23H28N4O5S2 B2469805 ethyl 4-(2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate CAS No. 362501-92-6](/img/structure/B2469805.png)
ethyl 4-(2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thienopyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms The compound also features an ethoxyphenyl group, a piperazine ring, and an ester functional group
准备方法
The synthesis of ethyl 4-(2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate involves multiple steps, starting from commercially available starting materials
-
Formation of Thienopyrimidine Core: : The synthesis begins with the construction of the thienopyrimidine core. This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable nitrogen-containing precursor, such as a guanidine derivative. The reaction is typically carried out under reflux conditions in the presence of a strong acid catalyst.
-
Introduction of Ethoxyphenyl Group: : The next step involves the introduction of the ethoxyphenyl group onto the thienopyrimidine core. This can be accomplished through a nucleophilic aromatic substitution reaction, where the ethoxyphenyl group is introduced using an appropriate electrophile, such as an ethoxyphenyl halide, in the presence of a base.
-
Attachment of Piperazine and Ester Groups: : The final steps involve the attachment of the piperazine ring and the ester functional group. The piperazine ring can be introduced through a nucleophilic substitution reaction, where a piperazine derivative is reacted with an appropriate leaving group on the thienopyrimidine core. The ester group can be introduced through an esterification reaction, where the carboxylic acid precursor is reacted with ethanol in the presence of an acid catalyst.
化学反应分析
Ethyl 4-(2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thienopyrimidine core. Common oxidizing agents, such as hydrogen peroxide or potassium permanganate, can be used to oxidize the sulfur atom to a sulfoxide or sulfone.
-
Reduction: : Reduction reactions can occur at the carbonyl groups in the compound. Reducing agents, such as sodium borohydride or lithium aluminum hydride, can be used to reduce the carbonyl groups to alcohols.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring. Nucleophiles, such as amines or thiols, can react with the piperazine ring to form substituted derivatives.
科学研究应用
Ethyl 4-(2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
-
Chemistry: : In chemistry, the compound is used as a building block for the synthesis of more complex molecules
-
Biology: : In biology, the compound is studied for its potential biological activities. The presence of the thienopyrimidine core and the piperazine ring suggests that the compound may have interactions with biological targets, such as enzymes or receptors.
-
Medicine: : In medicine, the compound is investigated for its potential therapeutic applications. The structural features of the compound suggest that it may have activity against certain diseases, such as cancer or infectious diseases.
-
Industry: : In industry, the compound is used as a precursor for the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the development of new compounds with improved properties.
作用机制
The mechanism of action of ethyl 4-(2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate involves interactions with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
-
Molecular Targets: : The compound may interact with specific enzymes or receptors in the body. For example, the thienopyrimidine core may bind to certain kinases or other enzymes, inhibiting their activity and leading to therapeutic effects.
-
Pathways Involved: : The compound may modulate specific signaling pathways in the body. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anti-cancer effects.
相似化合物的比较
Ethyl 4-(2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate can be compared with other similar compounds to highlight its uniqueness.
-
Similar Compounds: : Similar compounds include other thienopyrimidine derivatives, such as 2-amino-4-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidine and 4-(4-ethoxyphenyl)-2-methylthieno[3,2-d]pyrimidine. These compounds share the thienopyrimidine core but differ in the substituents attached to the core.
-
Uniqueness: : The uniqueness of this compound lies in its specific combination of functional groups
属性
IUPAC Name |
ethyl 4-[2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O5S2/c1-3-31-17-7-5-16(6-8-17)27-21(29)20-18(9-14-33-20)24-22(27)34-15-19(28)25-10-12-26(13-11-25)23(30)32-4-2/h5-8H,3-4,9-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDXTXKBQZSZKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCN(CC4)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
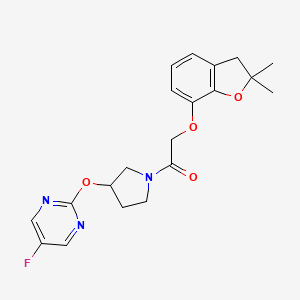

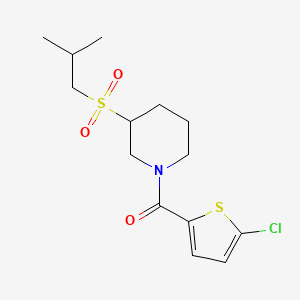

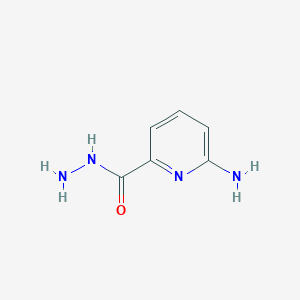
![1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one](/img/structure/B2469731.png)
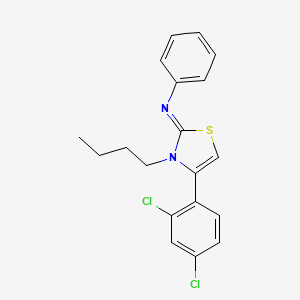
![4-Bromo-2-[(4-phenoxyanilino)methyl]phenol](/img/structure/B2469734.png)
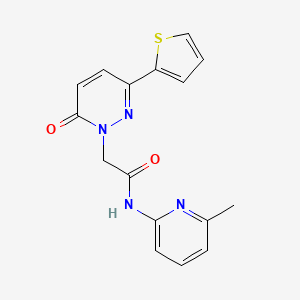
![2-[(3,4-Diethoxyphenyl)formamido]acetic acid](/img/structure/B2469736.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2469739.png)
![1,7-Dimethyl-8-(methylpropyl)-3-(2-piperidylethyl)-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione](/img/structure/B2469740.png)

